molecular formula C9H15NO3 B1342806 Tert-butyl 2-formylazetidine-1-carboxylate CAS No. 852324-38-0

Tert-butyl 2-formylazetidine-1-carboxylate

Cat. No. B1342806
M. Wt: 185.22 g/mol
InChI Key: UEGGEIJWHPDPLL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl carboxylate derivatives involves multiple steps, including acid-catalyzed hydrolysis, glycol cleavage, nucleophilic substitution, oxidation, halogenation, and elimination reactions. For example, tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate was synthesized from an acetonide protected aziridine through acid-catalyzed hydrolysis followed by glycol cleavage . Similarly, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate was synthesized from piperidin-4-ylmethanol through a series of reactions, including nucleophilic substitution and oxidation .

Molecular Structure Analysis

The molecular structures of tert-butyl carboxylate derivatives are confirmed using spectroscopic methods and, in some cases, X-ray diffraction studies. For instance, tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate was characterized spectroscopically and its structure was confirmed by X-ray diffraction, crystallizing in the triclinic space group .

Chemical Reactions Analysis

Tert-butyl carboxylate derivatives undergo various chemical reactions, including hydroformylation, which is a transition-metal-catalyzed reaction that adds a formyl group to the molecule. For example, methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate was hydroformylated to give formyl products with high diastereoselectivities, which are important intermediates for the synthesis of homochiral amino acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylate derivatives are influenced by their molecular structure. X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed that it occurs in the 4-enol form and exhibits an axial orientation of the isobutyl side chain. The molecular packing in the crystal structure is driven by strong O-H...O=C hydrogen bonds, leading to infinite chains .

Scientific Research Applications

Enantioselective Synthesis

One significant application of tert-butyl 2-formylazetidine-1-carboxylate derivatives involves enantioselective synthesis processes. For instance, Ishihara et al. (2008) demonstrated the kinetic resolution of racemic carboxylic acids through an enantioselective esterification reaction, utilizing tert-butyl alcohol. This method achieves high asymmetric induction, essential for producing enantiomerically pure compounds, vital in drug synthesis and other areas of chemistry (Ishihara, Kosugi, Umemura, & Sakakura, 2008).

Intermediate for Anticancer Drugs

Tert-butyl 2-formylazetidine-1-carboxylate and its analogs are crucial intermediates in synthesizing small molecule anticancer drugs. Zhang et al. (2018) established a high-yield synthetic method for tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, a related compound, showcasing its importance in developing drugs targeting the PI3K/AKT/mTOR pathway, critical in cancer cell growth and survival (Zhang, Ye, Xu, & Xu, 2018).

Metal-Free Organic Synthesis

In organic synthesis, tert-butyl 2-formylazetidine-1-carboxylate derivatives facilitate metal-free reactions, contributing to greener and more sustainable chemistry practices. Xie et al. (2019) reported a facile protocol for preparing quinoxaline-3-carbonyl compounds through oxidation coupling of quinoxalin-2(1H)-ones with carbazates in metal- and base-free conditions, highlighting the versatility of tert-butyl carbazate derivatives in synthesizing bioactive compounds (Xie et al., 2019).

Thermal Decomposition Studies

The thermal decomposition of tert-butyl 2-formylazetidine-1-carboxylate derivatives offers insights into their stability and reactivity under various conditions. Montevecchi et al. (2004) investigated the thermal decomposition of tert-butyl perester of thymidine-5'-carboxylic acid, contributing to the understanding of the stability and decomposition pathways of tert-butyl esters, which is crucial for their storage and handling in synthetic applications (Montevecchi, Manetto, Navacchia, & Chatgilialoglu, 2004).

Enzymatic Reactions

Tert-butyl 2-formylazetidine-1-carboxylate derivatives also play a role in enzymatic studies, providing substrates for investigating enzymatic reaction mechanisms and kinetics. Yoo et al. (2008) explored the in vitro metabolism of a novel dipeptidyl peptidase-4 inhibitor, revealing the major metabolic pathways, including hydroxylation and carbonyl reduction. Such studies are fundamental in drug development, offering insights into drug metabolism and potential interactions (Yoo et al., 2008).

properties

IUPAC Name

tert-butyl 2-formylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(10)6-11/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGGEIJWHPDPLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50599954
Record name tert-Butyl 2-formylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-formylazetidine-1-carboxylate

CAS RN

852324-38-0
Record name tert-Butyl 2-formylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50599954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-formylazetidine-1-carboxylate
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